molecular formula C17H20N4O2 B12921919 2-(4-(Piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate

2-(4-(Piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate

Cat. No.: B12921919
M. Wt: 312.37 g/mol
InChI Key: DBFWKKBMZWTNHR-UHFFFAOYSA-N
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Description

2-(4-(Piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized through condensation reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via cyclization reactions involving urea or guanidine derivatives.

    Coupling Reactions: The final step involves coupling the piperidine, pyridine, and pyrimidine rings through various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-(Piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Phenylpiperazin-1-yl)pyrimidine-5-carboxylate): Similar structure but with a phenyl group instead of a piperidine ring.

    2-(4-(Methylpiperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate: Similar structure but with a methyl group on the piperidine ring.

Uniqueness

2-(4-(Piperidin-1-yl)pyridin-2-yl)ethyl pyrimidine-5-carboxylate is unique due to its specific combination of piperidine, pyridine, and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

2-(4-piperidin-1-ylpyridin-2-yl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N4O2/c22-17(14-11-18-13-19-12-14)23-9-5-15-10-16(4-6-20-15)21-7-2-1-3-8-21/h4,6,10-13H,1-3,5,7-9H2

InChI Key

DBFWKKBMZWTNHR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)CCOC(=O)C3=CN=CN=C3

Origin of Product

United States

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